5-Ethylpicolinic acid
CAS No.: 770-08-1
Cat. No.: VC20774106
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 770-08-1 |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 5-ethylpyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11) |
| Standard InChI Key | SHCDHIRSCJOUBW-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(C=C1)C(=O)O |
| Canonical SMILES | CCC1=CN=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Fundamental Properties
Molecular Structure and Identity
5-Ethylpicolinic acid (also formally named 5-ethylpyridine-2-carboxylic acid) consists of a pyridine ring with a carboxylic acid group at the 2-position and an ethyl group at the 5-position. Its molecular formula is C8H9NO2, with an expected molecular weight of approximately 151.17 g/mol, compared to 137.14 g/mol for the closely related 5-methylpicolinic acid which has one fewer carbon atom . The presence of the ethyl group at the 5-position distinguishes it from standard picolinic acid while maintaining the key carboxylic acid functional group that defines the picolinic acid family.
Physical Properties
Based on structural comparison with related compounds, particularly 5-methylpicolinic acid, the following physical properties can be predicted for 5-ethylpicolinic acid:
| Property | 5-Ethylpicolinic Acid (predicted) | 5-Methylpicolinic Acid | Picolinic Acid |
|---|---|---|---|
| Molecular Formula | C8H9NO2 | C7H7NO2 | C6H5NO2 |
| Molecular Weight (g/mol) | 151.17 | 137.14 | 123.11 |
| Melting Point (°C) | 155-165 | 164-166 | White solid |
| Boiling Point (°C) | 325-335 | 317.1±22.0 | Soluble in water |
| Density (g/cm³) | 1.15-1.25 | 1.230±0.06 | - |
| Appearance | Off-white solid | Off-white solid | White solid |
| pKa | 1.0-1.5 | 1.11±0.50 | - |
The physical properties of 5-ethylpicolinic acid would likely follow the homologous trend observed in pyridine carboxylic acids, with slight modifications due to the ethyl group's electron-donating and steric effects .
Solubility Characteristics
Like other picolinic acid derivatives, 5-ethylpicolinic acid would likely exhibit good solubility in water, particularly under basic conditions where the carboxylate form predominates. The additional hydrophobicity contributed by the ethyl group would likely decrease its water solubility slightly compared to picolinic acid but may enhance its solubility in organic solvents . For laboratory and research applications, storage conditions similar to those recommended for 5-methylpicolinic acid (2-8°C in tightly sealed containers) would be appropriate .
Synthesis and Preparation Methods
Oxidation of 5-Ethylpyridine
By analogy with established synthetic routes for picolinic acid and its derivatives, the most direct preparation method for 5-ethylpicolinic acid would involve oxidation of 5-ethyl-2-methylpyridine. This oxidation could be achieved using potassium permanganate (KMnO4), mirroring the laboratory preparation of picolinic acid from 2-methylpyridine . The reaction would selectively oxidize the methyl group at the 2-position to a carboxylic acid while leaving the ethyl group at the 5-position intact.
Alternative Synthetic Routes
Additional synthetic pathways could include:
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Direct functionalization of picolinic acid at the 5-position using appropriate ethylating agents and catalysts
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Preparation via cross-coupling reactions starting from 5-bromopyridine-2-carboxylic acid
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Modification of the methyl group in 5-methylpicolinic acid via appropriate homologation reactions
Chemical Reactions and Reactivity
Metal Chelation Properties
As a structural analog of picolinic acid, 5-ethylpicolinic acid would function as a bidentate chelating agent, coordinating to metal ions through both the nitrogen atom of the pyridine ring and the oxygen of the carboxylate group . The ethyl substituent would introduce minor electronic and steric modifications to the chelation behavior compared to unsubstituted picolinic acid.
| Metal Ion | Expected Chelation Strength | Potential Applications |
|---|---|---|
| Zinc (Zn²⁺) | Strong | Nutritional supplements, bioavailability enhancement |
| Copper (Cu²⁺) | Strong | Catalysis, antimicrobial applications |
| Iron (Fe³⁺) | Strong | Iron fortification, analytical chemistry |
| Chromium (Cr³⁺) | Moderate to strong | Nutritional supplements, diabetes management |
| Manganese (Mn²⁺) | Moderate | Agricultural applications, enzymology |
The ethyl group may confer enhanced lipophilicity to these metal complexes, potentially altering their membrane permeability and biological activity .
Esterification Reactions
The carboxylic acid moiety of 5-ethylpicolinic acid would readily undergo esterification with alcohols to form the corresponding esters. The methyl ester derivative (methyl 5-ethylpicolinate) would be structurally similar to methyl picolinate (C7H7NO2, MW 137.1360), with the addition of an ethyl group at the 5-position .
Hammick Reaction
Based on the known chemistry of picolinic acid, 5-ethylpicolinic acid would likely participate in the Hammick reaction, reacting with ketones to form pyridine-2-carbonols with concomitant loss of carbon dioxide :
5-ethylpicolinic acid + R2C=O → 5-ethyl-2-(R2C-OH)-pyridine + CO2
This reaction represents a distinctive synthetic pathway accessible to picolinic acid derivatives that could be exploited for the preparation of various functionalized pyridine derivatives.
| Parameter | Predicted Information |
|---|---|
| GHS Symbol | GHS07 (Warning) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Recommended Storage | 2-8°C in tightly sealed containers |
These safety considerations are based on the observed properties of 5-methylpicolinic acid and may require adjustment following direct experimental characterization of 5-ethylpicolinic acid .
Analytical Characterization Methods
Spectroscopic Identification
Comprehensive characterization of 5-ethylpicolinic acid would involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the ethyl group (triplet and quartet), aromatic protons of the pyridine ring, and the carboxylic acid proton
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¹³C NMR would display signals for both carbons of the ethyl group, the five carbons of the pyridine ring, and the carboxylic acid carbon
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands would include O-H stretching of the carboxylic acid (3300-2500 cm⁻¹), C=O stretching (~1700 cm⁻¹), and C=N and C=C stretching of the pyridine ring (1600-1400 cm⁻¹)
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Mass Spectrometry:
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The expected molecular ion peak would appear at m/z 151, corresponding to the molecular weight of C8H9NO2
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Crystallographic Analysis
X-ray crystallography would provide definitive structural confirmation, similar to the approach used for the related compound methyl 5-((cinnamoyloxy)methyl)picolinate in recent research . This technique would reveal precise bond lengths, angles, and three-dimensional packing arrangements, offering valuable information for understanding structure-property relationships.
Future Research Directions
Synthesis Optimization and Scale-up
Development of efficient, environmentally friendly synthetic routes for 5-ethylpicolinic acid represents an important research direction. Current trends in sustainable chemistry, as highlighted in recent literature, emphasize "utilizing simple cinnamic acid and nicotinic acid derivatives as starting materials" and "employing efficient synthetic protocol[s]" . These principles could guide the development of green synthesis methods for 5-ethylpicolinic acid.
Comprehensive Structure-Activity Relationship Studies
Systematic investigation of picolinic acid derivatives with various substituents at the 5-position would establish valuable structure-activity relationships. Comparing 5-methylpicolinic acid, 5-ethylpicolinic acid, and other analogs could reveal how alkyl chain length affects properties such as:
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Metal chelation strength and selectivity
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Biological activity and bioavailability
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Physical properties and chemical reactivity
Computational Modeling and Design
Modern computational approaches could accelerate the exploration of 5-ethylpicolinic acid properties and applications. Recent research has employed "DFT-optimized structure[s]" to identify "key nucleophilic and electrophilic regions for determining interactions with bio-targets" . Similar approaches could guide the rational design of 5-ethylpicolinic acid derivatives for specific applications.
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